molecular formula C14H17Cl2NO4 B14735667 2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate CAS No. 4988-44-7

2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate

Cat. No.: B14735667
CAS No.: 4988-44-7
M. Wt: 334.2 g/mol
InChI Key: AQYAYHIBHJIREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate is a chemical compound with the molecular formula C14H16Cl2NO4. It is an ester derivative of 2,4-dichloro-6-nitrophenol and 2-ethylhexanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate typically involves the esterification of 2,4-dichloro-6-nitrophenol with 2-ethylhexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2,4-dichloro-6-nitrophenol and 2-ethylhexanoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Hydrolysis: 2,4-Dichloro-6-nitrophenol and 2-ethylhexanoic acid.

    Reduction: 2,4-Dichloro-6-aminophenyl 2-ethylhexanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate involves its interaction with specific molecular targets. For instance, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. The nitro group and the ester functionality play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-nitrophenol: The parent compound, which lacks the ester group.

    2-Ethylhexanoic acid: The carboxylic acid component of the ester.

    2,4-Dichlorophenoxyacetic acid: A structurally related compound with herbicidal properties.

Uniqueness

2,4-Dichloro-6-nitrophenyl 2-ethylhexanoate is unique due to its combined structural features of both 2,4-dichloro-6-nitrophenol and 2-ethylhexanoic acid. This combination imparts distinct chemical and biological properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and enzyme inhibition studies.

Properties

CAS No.

4988-44-7

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

IUPAC Name

(2,4-dichloro-6-nitrophenyl) 2-ethylhexanoate

InChI

InChI=1S/C14H17Cl2NO4/c1-3-5-6-9(4-2)14(18)21-13-11(16)7-10(15)8-12(13)17(19)20/h7-9H,3-6H2,1-2H3

InChI Key

AQYAYHIBHJIREO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.